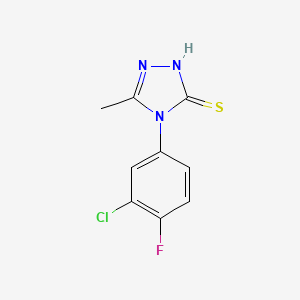

4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Overview

Description

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The presence of a chloro-fluorophenyl group suggests that it may have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazole ring, the chloro-fluorophenyl group, and the thiol group would all contribute to the overall structure .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The presence of a thiol group could also make this compound reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the triazole ring, the chloro-fluorophenyl group, and the thiol group. These groups could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications

Reactivity and Pharmacological Activity

Compounds containing the 1,2,4-triazole-3-thiol moiety exhibit significant antioxidant and antiradical activities, potentially improving biochemical processes in patients exposed to high radiation doses. These compounds are compared to biogenic amino acids like cysteine, which also contains a free SH-group, for their biochemical relevance. The synthesis and pharmacological activities of 1,2,4-triazoles-3-thiones and their derivatives open new possibilities for scientific research, demonstrating their potential as biologically active compounds (Kaplaushenko, 2019).

Chemical Transformations and Synthesis

Recent studies have highlighted the diverse applications and biological activities of 1,2,4-triazole derivatives. These compounds serve not only in the pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture. Their applications range from optical materials and photosensitizers to antioxidants and corrosion inhibitors, showcasing the wide range of uses for 1,2,4-triazole derivatives in various industries (Parchenko, 2019).

Biological Activities and Applications

The modern chemistry of 1,2,4-triazoles focuses on finding more efficient ways to synthesize biologically active substances. These compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The generalization of literary sources indicates a promising direction for future research in chemical modeling of 1,2,4-triazoles and their derivatives. Such endeavors could lead to the discovery of new drug candidates (Ohloblina, 2022).

Industrial and Agricultural Applications

Amino-1,2,4-triazoles are crucial raw materials for the fine organic synthesis industry. They have long been used in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the production of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting the broad industrial and applied science applications of 1,2,4-triazole derivatives (Nazarov et al., 2021).

Safety And Hazards

properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN3S/c1-5-12-13-9(15)14(5)6-2-3-8(11)7(10)4-6/h2-4H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDLZQZXPXVRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B3021998.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)